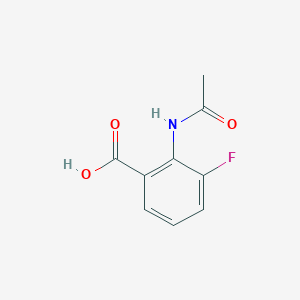

2-Acetamido-3-fluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO3/c1-5(12)11-8-6(9(13)14)3-2-4-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYXMLONVFAWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372185 | |

| Record name | 2-Acetamido-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550346-18-4 | |

| Record name | 2-(Acetylamino)-3-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550346-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetamido-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Acetamido-3-fluorobenzoic acid CAS number 550346-18-4

An In-Depth Technical Guide to 2-Acetamido-3-fluorobenzoic Acid CAS Number: 550346-18-4 Synonyms: N-Acetyl-3-fluoroanthranilic acid, 2-(Acetylamino)-3-fluorobenzoic acid[1][2]

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

This compound is a synthetically valuable organic compound belonging to the classes of fluorinated building blocks, amides, and carboxylic acids.[3] While a niche molecule, its structure is of significant interest to medicinal chemists and material scientists. The presence of three key functional groups on the benzene ring—a carboxylic acid, an ortho-acetamido group, and a fluorine atom—provides a rich platform for chemical modification and the introduction of desirable physicochemical properties into larger molecules.

This guide provides a comprehensive technical overview of this compound, focusing on its synthesis from accessible precursors, its expected analytical characteristics, and its potential applications as an intermediate in the development of novel therapeutics and advanced materials.[4] The strategic placement of the fluorine atom is particularly noteworthy, as fluorine substitution is a well-established strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[5][6]

Physicochemical and Structural Properties

The compound is typically a white to yellow crystalline solid.[4] Its structural arrangement, featuring both a hydrogen bond donor (amide N-H) and acceptor (amide C=O), alongside the acidic carboxylic group, suggests a potential for forming robust intermolecular interactions, influencing its solid-state properties and solubility.[2] It is generally insoluble in water but exhibits better solubility in polar organic solvents such as ethanol and dimethylformamide.[2][4]

| Property | Value | Source |

| CAS Number | 550346-18-4 | - |

| Molecular Formula | C₉H₈FNO₃ | [4] |

| Molecular Weight | 197.16 g/mol | [4][7] |

| Appearance | White to yellow crystalline solid | [4] |

| Density (Predicted) | 1.415 ± 0.06 g/cm³ | [4] |

| Boiling Point (Predicted) | 401.6 ± 35.0 °C | [4] |

| Flash Point (Predicted) | 196.7 °C | [4] |

| InChI Key | CRYXMLONVFAWEC-UHFFFAOYSA-N | [2] |

Synthesis and Methodology

Caption: Two-step synthesis pathway to the target compound.

Protocol 1: Synthesis of 2-Amino-3-fluorobenzoic acid (Precursor)

This protocol is adapted from a robust and validated procedure published in Organic Syntheses, a highly trusted source for experimental methodology.[8] The core of this reaction is the oxidative cleavage of the isatin ring system.

Causality: 7-Fluoroisatin is treated with hydrogen peroxide under strongly basic conditions (NaOH). The peroxide attacks the α-keto-amide system, leading to oxidative cleavage of the C2-C3 bond and subsequent rearrangement to form the sodium salt of the corresponding aminobenzoic acid. Acidification then precipitates the free acid.[8][9]

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked, round-bottomed flask equipped with a thermometer and an addition funnel, charge 7-fluoroisatin (15.0 g, 0.09 mol) and 1 M aqueous sodium hydroxide solution (200 mL).[8]

-

Oxidant Addition: While stirring, add 30% hydrogen peroxide solution (22 mL, ~0.20 mol) dropwise over approximately 45 minutes. The reaction is exothermic, and the temperature may rise to 30-40°C.[8]

-

Reaction Monitoring: Stir the resulting pale orange, clear solution for 1.5 hours, by which time the reaction should be complete.[8]

-

Neutralization & Precipitation: Cool the reaction mixture in an ice bath. Carefully add 3 M hydrochloric acid to neutralize the excess base and then to acidify the solution until the pH reaches approximately 1.[8][10] The product, 2-amino-3-fluorobenzoic acid, will precipitate as a beige solid.

-

Isolation and Purification: Stir the slurry for one hour to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum over a desiccant. The yield of pure 3-fluoroanthranilic acid is typically high (84-96%).[8] The product melts around 182-184°C.[8]

Protocol 2: N-Acetylation to this compound (Final Product)

This is a standard and highly efficient method for protecting or modifying an amino group.

Causality: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. A subsequent elimination of a molecule of acetic acid yields the stable amide product.

Step-by-Step Methodology:

-

Dissolution: Dissolve the 2-Amino-3-fluorobenzoic acid (1 equivalent) synthesized in Protocol 1 in a suitable solvent such as glacial acetic acid or tetrahydrofuran (THF) in a round-bottomed flask.

-

Reagent Addition: While stirring, slowly add acetic anhydride (1.1 to 1.5 equivalents). If needed, a mild base like pyridine can be used as a catalyst and acid scavenger.

-

Reaction: Stir the mixture at room temperature for several hours or gently heat (e.g., to 50°C) to accelerate the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water. The product, being less soluble in water, should precipitate.

-

Isolation and Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold water to remove acetic acid and other water-soluble impurities. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Spectroscopic Analysis and Characterization

While specific, published spectral data for this exact CAS number is limited, the expected characteristics can be reliably predicted based on its functional groups.[3] These predictions are crucial for researchers to confirm the identity and purity of their synthesized material.[11][12]

| Technique | Expected Observations |

| ¹H NMR | - A singlet around 2.0-2.2 ppm (3H) for the acetyl (-COCH₃) protons. - A complex multiplet region between 7.0-8.0 ppm for the three aromatic protons, with splitting patterns influenced by F-H coupling. - A broad singlet at lower field (>10 ppm) for the carboxylic acid proton (-COOH). - A broad singlet for the amide proton (-NH-), with its chemical shift being solvent-dependent. |

| ¹³C NMR | - A signal around 25 ppm for the acetyl methyl carbon. - Two signals in the carbonyl region: ~168-172 ppm for the carboxylic acid and ~169-173 ppm for the amide carbonyl. - Aromatic carbons will appear between ~110-140 ppm. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JC-F), and other aromatic carbons will show smaller two- and three-bond C-F couplings. |

| IR Spectroscopy | - A very broad absorption band from ~2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. - A sharp N-H stretching band around 3300-3400 cm⁻¹. - Two distinct C=O stretching bands: a sharp, strong one for the amide (Amide I band) around 1650-1680 cm⁻¹ and another for the carboxylic acid around 1700-1730 cm⁻¹. - A strong C-F stretching band in the fingerprint region, typically around 1200-1300 cm⁻¹. |

| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) corresponding to its molecular weight (m/z ≈ 197). - Common fragmentation patterns including the loss of an acetyl group (-43 Da) or a water molecule (-18 Da). |

Applications in Drug Discovery and Materials Science

The primary value of this compound lies in its role as a versatile intermediate or building block. Its precursor, 2-amino-3-fluorobenzoic acid, is a key intermediate for indole derivatives, which have shown potential as anti-inflammatory agents and selective receptor antagonists.[8] The N-acetylated form provides a protected amine, allowing for selective reactions at the carboxylic acid site, or it can be used as a final component in a larger molecular scaffold.

Caption: Potential applications derived from the core structure.

-

Medicinal Chemistry: Fluorinated benzoic acids are widely used in drug development.[13] They can serve as fragments in fragment-based drug discovery or as components of larger active pharmaceutical ingredients (APIs). The fluorine atom can improve metabolic resistance and enhance binding interactions with target proteins.[5]

-

PET Imaging: Fluorine-containing molecules are critical for the development of radiotracers for Positron Emission Tomography (PET), a key medical imaging technique.[14][15] Derivatives of fluorobenzoic acid are often used to label peptides and other biomolecules with the positron-emitting isotope ¹⁸F.

-

Materials Science: Fluorinated aromatic carboxylic acids are used as monomers for high-performance polymers like polyimides, imparting enhanced thermal stability and specific electronic properties.[6] They can also act as "modulators" in the synthesis of metal-organic frameworks (MOFs), controlling crystal growth and defect density.[6]

Safety, Handling, and Storage

As with any laboratory chemical, this compound and its precursors must be handled with appropriate care. The following guidelines are based on safety data for structurally related fluorinated and aminobenzoic acids.[16][17][18]

-

Health Hazards:

-

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[17][19]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles or a face shield, and a lab coat.[16][19]

-

Handling: Avoid creating dust.[16] Wash hands thoroughly after handling.[16] Do not eat, drink, or smoke in the work area.[16]

-

-

Storage:

References

- Organic Syntheses Procedure: 2-amino-3-fluorobenzoic acid. [Link]

- ChemBK: 550346-18-4. [Link]

- PubChem: 2-Acetamido-4-fluorobenzoic acid | C9H8FNO3 | CID 2735826. [Link]

- National Institute of Standards and Technology: SAFETY D

- Fisher Scientific: SAFETY D

- 2a biotech: Products. [Link]

- Autech Industry Co.,Ltd.: this compound, CasNo.550346-18-4. [Link]

- Arkivoc: Synthesis of 2-fluorobenzoic acids by nucleophilic fluorin

- Organic Syntheses Procedure: p-FLUOROBENZOIC ACID. [Link]

- Google Patents: CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

- Supporting Information: General procedure for Ni-catalyzed carboxyl

- PubChem: 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968. [Link]

- PubMed: Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease tre

- ScienceDirect: Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]

- ResearchGate: Fluorobenzoic Acids Coformers to Improve the Solubility and Permeability of BCS Class IV Drug Naftopidil. [Link]

- DergiPark: Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]

- ERIC: Spectroscopy Data for Undergradu

- Wikipedia: 3-Fluorobenzoic acid. [Link]

- Arkivoc: Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones (2022). [Link]

Sources

- 1. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 2. CAS 550346-18-4: 2-(Acetylamino)-3-fluorobenzoic acid [cymitquimica.com]

- 3. 550346-18-4|this compound|BLD Pharm [bldpharm.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Acetamido-4-fluorobenzoic acid | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2-Amino-3-fluorobenzoic acid CAS#: 825-22-9 [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. arkat-usa.org [arkat-usa.org]

- 15. arkat-usa.org [arkat-usa.org]

- 16. tsapps.nist.gov [tsapps.nist.gov]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. synquestlabs.com [synquestlabs.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

Physicochemical properties of 2-Acetamido-3-fluorobenzoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-Acetamido-3-fluorobenzoic Acid

Introduction

This compound (CAS No: 550346-18-4) is a fluorinated aromatic carboxylic acid.[1] As a derivative of anthranilic acid, it belongs to a class of compounds that are significant scaffolds in medicinal chemistry and drug discovery. The introduction of a fluorine atom and an acetamido group onto the benzoic acid core critically influences its steric and electronic properties, thereby modulating its acidity, lipophilicity, and potential biological interactions. These properties are fundamental to predicting a molecule's pharmacokinetic and pharmacodynamic behavior.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the characterization of this compound or similar novel chemical entities. While specific experimental data for this particular isomer is not extensively available in public literature, this document provides a robust framework for its empirical determination. We present established, authoritative protocols for key physicochemical properties, grounded in international standards, and supplement this with available data from closely related isomers to provide a predictive baseline.

Physicochemical Property Profile

The following table summarizes the core physicochemical properties. Due to the limited public data for this compound, values from its isomers, 2-Acetamido-4-fluorobenzoic acid and 4-Acetamido-3-fluorobenzoic acid, are included for comparative and predictive purposes. All researchers should treat these as estimates and determine them empirically for the target compound.

| Property | Value for this compound | Comparative Isomer Data | Source / Method |

| IUPAC Name | This compound | 2-acetamido-4-fluorobenzoic acid | IUPAC Nomenclature |

| CAS Number | 550346-18-4[1] | 394-27-4[2] | Chemical Abstracts Service |

| Molecular Formula | C₉H₈FNO₃ | C₉H₈FNO₃[2] | Elemental Composition |

| Molecular Weight | 197.16 g/mol | 197.16 g/mol [2] | Calculated |

| Melting Point | Not Publicly Available | 212-216 °C (for 2-Acetamido-4-fluoro isomer) | Experimental (Capillary Method) |

| Aqueous Solubility | Not Publicly Available | Expected to be sparingly soluble | OECD 105 (Flask Method) |

| pKa (Acid Diss. Const.) | Not Publicly Available | 3.43 (Predicted for 2-Acetamido-4-fluoro isomer) | Potentiometric Titration |

| LogP (Octanol/Water) | Not Publicly Available | 0.8 (Predicted for 4-Acetamido-3-fluoro isomer)[3] | OECD 107 (Shake Flask Method) |

Part 1: Thermal Properties

Melting Point Determination

Expertise & Rationale: The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow. The capillary method, as standardized by major pharmacopeias, is the universally accepted technique for its determination. The protocol requires a slow, controlled heating rate near the expected melting point to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.

Protocol: Melting Point Determination (USP Class Ia) [4]

-

Sample Preparation:

-

Ensure the this compound sample is thoroughly dried and homogenous. If necessary, gently pulverize the solid to a fine powder using a mortar and pestle.[5]

-

Load the sample by jabbing the open end of a USP-specified capillary tube into the powder.[5]

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder into the sealed end.

-

-

Instrumentation & Measurement:

-

Calibrate the melting point apparatus using certified reference standards.[4][6]

-

Insert the loaded capillary into the heating block.

-

If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 5-10 °C/min to establish a rough range.[7]

-

For the formal measurement, allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Begin heating at a medium rate until the temperature is ~20 °C below the expected melting point.

-

Crucially, reduce the heating rate to 1-2 °C per minute. [5][7] A slow ramp is essential for accuracy.

-

Record the onset temperature : the temperature at which the first droplet of liquid is observed.[5]

-

Record the clear point temperature : the temperature at which the last solid particle melts.

-

The melting range is the span between the onset and clear point temperatures.

-

Self-Validation: The protocol's integrity is maintained by periodic instrument calibration. For a pure compound, a narrow melting range (e.g., < 2 °C) is expected. A broad range may indicate the presence of impurities.

Caption: Workflow for Melting Point Determination.

Part 2: Solubility & Partitioning

Aqueous Solubility

Expertise & Rationale: Aqueous solubility is a determinant of a drug's absorption and distribution. The "Flask Method," described in OECD Guideline 105, is a robust and straightforward technique for substances with solubility expected to be above 10 mg/L.[1][8] The principle is to create a saturated solution by allowing excess solid to equilibrate with water over a sufficient period. Mechanical agitation ensures that equilibrium is reached efficiently. Subsequent analysis of the clear supernatant provides the saturation concentration.

Protocol: Aqueous Solubility Determination (OECD 105 - Flask Method) [9][10]

-

Preparation:

-

Equilibration:

-

Stir the mixture using a magnetic stirrer. The stirring must be vigorous enough to suspend the solid but not so vigorous as to cause foaming or dispersion issues.

-

Allow the system to equilibrate. A preliminary test can determine the necessary time, but 24-48 hours is typical. The concentration in solution should be measured at different time points (e.g., 24h, 48h) until it remains constant.

-

-

Phase Separation & Analysis:

-

Once equilibrium is reached, stop stirring and allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear aqueous supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare calibration standards to accurately quantify the concentration.

-

Self-Validation: The system is self-validating if at least two consecutive samples taken several hours apart show concentrations that agree within analytical error, confirming that equilibrium has been reached. The presence of undissolved solid at the end of the experiment is also a necessary visual check.

Partition Coefficient (LogP)

Expertise & Rationale: The n-octanol/water partition coefficient (LogP) is the primary measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The "Shake Flask Method" (OECD Guideline 107) is the classical method for LogP determination and is suitable for compounds with LogP values between -2 and 4.[11][12] The method involves dissolving the compound in a two-phase system of water-saturated n-octanol and n-octanol-saturated water and allowing it to partition between the layers until equilibrium is achieved.

Protocol: LogP Determination (OECD 107 - Shake Flask Method) [11][13]

-

Preparation of Phases:

-

Prepare n-octanol-saturated water and water-saturated n-octanol by shaking the two solvents together for 24 hours and then allowing them to separate.

-

Prepare a stock solution of the compound in n-octanol.

-

-

Partitioning:

-

In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the water phase. The volume ratio can be adjusted based on the expected LogP.

-

Gently shake or invert the vessel at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-2 hours). Avoid vigorous shaking that can lead to emulsion formation.

-

-

Phase Separation & Analysis:

-

Separate the two phases, typically by centrifugation to ensure a clean break.[11]

-

Determine the concentration of the compound in both the n-octanol and the aqueous phase using a suitable analytical method (e.g., HPLC-UV).

-

The partition coefficient (P) is the ratio of the concentration in the octanol phase (C_octanol) to the concentration in the aqueous phase (C_water).

-

LogP is the base-10 logarithm of P: LogP = log₁₀(C_octanol / C_water) .

-

Self-Validation: The experiment should be performed with at least two different starting concentrations and phase volume ratios. The resulting LogP values should agree within ± 0.3 log units.[11] A mass balance calculation, comparing the initial amount of substance with the sum of the amounts in both phases, should be performed and should be within 90-110%.

Caption: Workflows for Solubility and LogP Determination.

Part 3: Ionization Properties

Acid Dissociation Constant (pKa)

Expertise & Rationale: The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. For an acidic compound like this compound, it dictates the degree of ionization at physiological pH, which profoundly affects solubility, permeability, and receptor binding. Potentiometric titration is the gold standard for pKa determination due to its high precision.[14] The method involves monitoring the pH of a solution of the compound as a titrant (a strong base for an acidic analyte) is added incrementally. The pKa corresponds to the pH at the half-equivalence point.

Protocol: pKa Determination by Potentiometric Titration [15][16]

-

System Preparation:

-

Calibrate a pH meter and electrode using at least two standard buffers (e.g., pH 4.00, 7.00, 10.00).[16]

-

Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH) titrant.

-

Accurately weigh and dissolve a sample of this compound in a known volume of water to create a solution of known concentration (e.g., 1 mM). If solubility is low, a co-solvent like methanol may be used, but the pKa will be for that specific solvent system.[14]

-

Maintain a constant ionic strength in the solution by adding a background electrolyte like 0.15 M potassium chloride (KCl).[15][16]

-

-

Titration:

-

Place the sample solution in a jacketed beaker to maintain constant temperature and place it on a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin adding the standardized NaOH titrant in small, precise increments using a burette.

-

After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/min) before recording the pH and the volume of titrant added.[15][16]

-

Continue the titration well past the equivalence point (the point of steepest pH change).

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point (V_eq) from the inflection point of the curve, often found by taking the first or second derivative of the plot.

-

The pKa is the pH value at the half-equivalence point (V_eq / 2).

-

Self-Validation: The protocol is validated by the clear sigmoidal shape of the titration curve. Performing the titration in triplicate and ensuring the calculated pKa values are highly consistent (e.g., ± 0.05 units) confirms the reliability of the measurement.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Part 4: Spectroscopic Characterization

Expertise & Rationale: Spectroscopic analysis provides unambiguous confirmation of a molecule's chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present. Together, they provide a molecular fingerprint.

NMR Spectroscopy

Protocol: ¹H and ¹³C NMR Spectroscopy [17][18]

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the acidic proton will be observable) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum. Key signals to identify would include:

-

Aromatic protons (typically 7-8 ppm range), showing splitting patterns influenced by the fluorine and other substituents.

-

Amide N-H proton (broad singlet, typically > 8 ppm).

-

Carboxylic acid O-H proton (very broad singlet, typically > 12 ppm).

-

Acetyl methyl group (singlet, ~2 ppm).

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.[19] This provides a single peak for each unique carbon atom.

-

Expected signals include:

-

Carbonyl carbons (amide and carboxylic acid, > 160 ppm).

-

Aromatic carbons (110-150 ppm), with C-F coupling visible.

-

Acetyl methyl carbon (~25 ppm).

-

-

FT-IR Spectroscopy

Protocol: FT-IR Spectroscopy (KBr Pellet Method) [20][21]

-

Sample Preparation:

-

Place ~1-2 mg of the compound and ~100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.[20]

-

Gently grind the two solids together until a fine, homogenous powder is formed.

-

Transfer the powder to a pellet die and press using a hydraulic press to form a thin, transparent or translucent pellet.[20]

-

-

Analysis:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Key characteristic absorption bands to identify include:

-

O-H stretch (Carboxylic Acid): Very broad band, ~3300-2500 cm⁻¹.

-

N-H stretch (Amide): Moderate band, ~3300 cm⁻¹.

-

C=O stretch (Carboxylic Acid & Amide): Strong, sharp bands, ~1700-1650 cm⁻¹.

-

C-F stretch: Strong band, ~1250-1000 cm⁻¹.

-

-

References

- OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link][1][8]

- OECD (2006), Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link][14]

- FILAB (2024), Solubility testing in accordance with the OECD 105. URL: [Link][9]

- Creative Bioarray (2024)

- OECD (2024), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link][11]

- OECD (2024), Test No.

- OECD (2024), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. URL: [Link][12]

- OECD (2009), OECD GUIDELINES FOR TESTING CHEMICALS. URL: [Link]

- European Commission (2008), A.8. PARTITION COEFFICIENT. URL: [Link][13]

- Analytice (2024)

- Umwelt Online (1995)

- Drawell (2024)

- PubChem (2024), 2-Acetamido-4-fluorobenzoic acid. URL: [Link][2]

- University of Colorado Boulder (2024)

- ECETOC (2012), APPENDIX A: MEASUREMENT OF ACIDITY (pKA). URL: [Link][15]

- DergiPark (2024), Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. URL: [Link][17]

- Stanford Research Systems (2024), Determination of Melting Points According to Pharmacopeia. URL: [Link][4]

- Royal Society of Chemistry (2018), Chapter 5: Acquiring 1 H and 13 C Spectra. URL: [https://pubs.rsc.

- Bruker (2024), Guide to FT-IR Spectroscopy. URL: [Link][22]

- Virginia Tech (2024)

- PubChem (2024), 4-Acetamido-3-fluorobenzoic acid. URL: [Link][3]

- University of Missouri–St. Louis (2024), Potentiometric Titration of an Unknown Weak Acid. URL: [Link][24]

- Chemistry LibreTexts (2022), 4.2: IR Spectroscopy. URL: [Link][25]

- Chemistry LibreTexts (2022), 6.

- Scribd (2024)

- University of Oxford (2024), A User Guide to Modern NMR Experiments. URL: [Link]

- Metin Balci (2012), Basic 1H- and 13C-NMR Spectroscopy. URL: [Link][19]

- University of Wisconsin-Madison (2024), 13-C NMR Protocol for beginners AV-400. URL: [Link][27]

- National Institutes of Health (2014), State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. URL: [Link]

- California State University, Bakersfield (2024)

- University of Oxford (2024), A User Guide to Modern NMR Experiments. URL: [Link][20]

Sources

- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 2. 2-Acetamido-4-fluorobenzoic acid | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Acetamido-3-fluorobenzoic acid | C9H8FNO3 | CID 19434988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. thinksrs.com [thinksrs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. csub.edu [csub.edu]

- 8. oecd.org [oecd.org]

- 9. filab.fr [filab.fr]

- 10. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. enfo.hu [enfo.hu]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. books.rsc.org [books.rsc.org]

- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 19. sc.edu [sc.edu]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

An In-depth Technical Guide to 2-Acetamido-3-fluorobenzoic Acid: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-3-fluorobenzoic acid, a fluorinated derivative of N-acetylanthranilic acid, represents a key building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom at the 3-position of the benzoic acid ring significantly influences the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. These altered characteristics make it a valuable intermediate in the synthesis of novel therapeutic agents, offering the potential for enhanced biological activity and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the structure, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical Structure and Molecular Formula

This compound is an aromatic carboxylic acid with the molecular formula C₉H₈FNO₃ [1]. Its structure consists of a benzoic acid core substituted with an acetamido group at the 2-position and a fluorine atom at the 3-position.

Systematic IUPAC Name: 2-(Acetylamino)-3-fluorobenzoic acid

Synonyms: N-Acetyl-3-fluoroanthranilic acid[1]

The presence of the fluorine atom ortho to the acetamido group and meta to the carboxylic acid group introduces unique electronic and steric features that are pivotal to its utility in synthetic chemistry.

Molecular Visualization

The three-dimensional arrangement of atoms in this compound is crucial for understanding its reactivity and interactions with biological targets.

Caption: 2D structure of this compound.

Physicochemical Properties

While experimental data for this compound is not extensively published, its properties can be estimated based on its structure and data from closely related analogs.

| Property | Value | Source |

| Molecular Formula | C₉H₈FNO₃ | [1] |

| Molecular Weight | 197.16 g/mol | |

| CAS Number | 550346-18-4 |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from commercially available 2-fluoroaniline. The key steps involve the synthesis of the precursor, 2-amino-3-fluorobenzoic acid, followed by its acetylation.

Synthesis of 2-Amino-3-fluorobenzoic Acid (Precursor)

A common route to 2-amino-3-fluorobenzoic acid involves the synthesis of 7-fluoroisatin from 2-fluoroaniline, followed by oxidative cleavage.

Workflow for the Synthesis of 2-Amino-3-fluorobenzoic Acid:

Caption: Synthetic pathway to 2-Amino-3-fluorobenzoic acid.

Experimental Protocol: Synthesis of 2-Amino-3-fluorobenzoic Acid [2]

-

Step 1: N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide Synthesis: 2-Fluoroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution. The resulting intermediate, N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide, precipitates from the reaction mixture.

-

Step 2: 7-Fluoroisatin Synthesis: The dried N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide is added to concentrated sulfuric acid at an elevated temperature. The cyclization reaction yields 7-fluoroisatin, which is isolated by pouring the reaction mixture into ice water followed by extraction.

-

Step 3: 2-Amino-3-fluorobenzoic Acid Synthesis: 7-Fluoroisatin is treated with hydrogen peroxide in an aqueous sodium hydroxide solution. The oxidative cleavage of the isatin ring affords 2-amino-3-fluorobenzoic acid, which is precipitated by acidification of the reaction mixture.

Acetylation of 2-Amino-3-fluorobenzoic Acid

The final step is the N-acetylation of the amino group of 2-amino-3-fluorobenzoic acid. This is a standard transformation commonly achieved using acetic anhydride.

Workflow for the Acetylation of 2-Amino-3-fluorobenzoic Acid:

Caption: Final acetylation step to yield the target compound.

Experimental Protocol: Acetylation of 2-Amino-3-fluorobenzoic Acid

-

Suspend 2-amino-3-fluorobenzoic acid in a suitable solvent, such as acetic acid or an inert solvent like toluene.

-

Add a slight excess of acetic anhydride to the suspension.

-

Heat the reaction mixture under reflux for a period sufficient to ensure complete reaction, typically monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. If not, the solvent and excess acetic anhydride can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Spectral Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the acetyl methyl protons. The fluorine atom will cause characteristic splitting of the adjacent aromatic proton signals.

-

Aromatic Protons (3H): Multiplets in the range of δ 7.0-8.5 ppm. The proton ortho to the fluorine will likely appear as a doublet of doublets.

-

Amide Proton (1H): A broad singlet, typically in the downfield region (δ 9-11 ppm), which may exchange with D₂O.

-

Acetyl Protons (3H): A sharp singlet around δ 2.2 ppm.

-

Carboxylic Acid Proton (1H): A very broad singlet, often not observed, in the downfield region (δ 11-13 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

-

Carbonyl Carbons: Two signals are expected, one for the carboxylic acid (~168-172 ppm) and one for the amide (~169-173 ppm).

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-145 ppm). The carbon directly bonded to the fluorine will show a large ¹JCF coupling. Other carbons in the ring will show smaller ²JCF and ³JCF couplings.

-

Acetyl Methyl Carbon: A signal around δ 25 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

N-H Stretch (Amide): A band around 3300-3500 cm⁻¹.

-

C-H Stretch (Aromatic and Alkyl): Bands in the 2850-3100 cm⁻¹ region.

-

C=O Stretch (Carboxylic Acid and Amide): Two strong absorptions in the region of 1650-1750 cm⁻¹.

-

C-F Stretch: A strong band in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak at m/z = 197. Subsequent fragmentation may involve the loss of water, the acetyl group, and the carboxylic acid group.

Applications in Drug Discovery and Development

Fluorinated benzoic acids are crucial building blocks in the design and synthesis of new pharmaceutical agents. The introduction of fluorine can significantly enhance a drug candidate's properties, including:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.

-

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

While specific examples of drugs derived directly from this compound are not prominently documented, its structural motifs are present in various biologically active compounds. It serves as a versatile starting material for the synthesis of more complex heterocyclic systems and other functionalized molecules. Its precursor, 2-amino-3-fluorobenzoic acid, is a known intermediate in the synthesis of indole derivatives with therapeutic applications, such as anti-inflammatory agents[2].

Potential Synthetic Applications:

-

Synthesis of Fluorinated Heterocycles: The carboxylic acid and acetamido groups can be readily modified to construct a variety of heterocyclic scaffolds, such as quinazolinones, benzoxazinones, and benzodiazepines, which are common pharmacophores.

-

Fragment-Based Drug Discovery: As a small, functionalized molecule, it can be used in fragment-based screening to identify new starting points for drug discovery programs.

-

Lead Optimization: The 2-acetamido-3-fluorobenzoyl moiety can be incorporated into existing lead compounds to improve their pharmacokinetic and pharmacodynamic properties.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, data for related fluorinated benzoic acids indicate that it should be considered an irritant to the skin, eyes, and respiratory system.

General Handling Precautions:

-

Use in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

Conclusion

This compound is a valuable, albeit not extensively characterized, building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is straightforward, and the strategic placement of the fluorine atom offers a powerful tool for modulating molecular properties. As the demand for more effective and safer drugs continues to grow, the utility of fluorinated intermediates like this compound is expected to increase, providing a foundation for the development of the next generation of therapeutics. Further research into its specific applications and the full characterization of its properties will undoubtedly unlock its full potential in the field of drug development.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.

- Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.

- PubChem. (n.d.). 2-Acetamido-4-fluorobenzoic acid.

Sources

Introduction: The Significance of Solubility for 2-Acetamido-3-fluorobenzoic acid

An In-Depth Technical Guide to the Solubility of 2-Acetamido-3-fluorobenzoic acid in Organic Solvents

This guide provides a comprehensive technical overview of the principles, determination, and influencing factors related to the solubility of this compound in organic solvents. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of this crucial physicochemical property.

This compound, a substituted aromatic carboxylic acid, represents a class of molecules with significant potential as intermediates in the synthesis of pharmaceuticals and other fine chemicals. The rational design of synthetic routes, crystallization processes, and formulation strategies for such compounds is critically dependent on a thorough understanding of their solubility profiles. Poorly characterized solubility can lead to challenges in achieving desired reaction kinetics, product purity, and bioavailability in pharmaceutical formulations.

This document serves as a foundational guide to understanding and determining the solubility of this compound. While specific experimental data for this compound is not extensively published, this guide will equip the researcher with the fundamental knowledge and practical methodologies to approach its solubility characterization with scientific rigor.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. For this compound, these properties dictate its interactions with various solvent molecules.

| Property | Predicted/Inferred Value/Characteristic | Influence on Solubility |

| Molecular Formula | C₉H₈FNO₃ | Provides the basis for molecular weight and elemental composition. |

| Molecular Weight | 197.16 g/mol [1] | Higher molecular weight can sometimes correlate with lower solubility. |

| Key Functional Groups | Carboxylic acid (-COOH), Amide (-NHC(O)CH₃), Fluorine (-F), Benzene ring | These groups are key to the compound's polarity and its ability to act as a hydrogen bond donor and acceptor, which are primary drivers of solubility in polar solvents. |

| Polarity | Polar molecule | The presence of electronegative oxygen, nitrogen, and fluorine atoms, along with the acidic proton, makes the molecule polar. This suggests a preference for polar solvents. |

| Hydrogen Bond Donors | 2 (from carboxylic acid and amide N-H)[2] | Enables strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., DMSO, DMF). |

| Hydrogen Bond Acceptors | 3 (from carbonyl oxygens and fluorine) | Allows for interaction with protic solvents. |

| Predicted logP | ~1.5 - 2.0 (based on similar structures) | This value suggests a degree of lipophilicity, indicating that solubility in less polar organic solvents is also possible. |

| pKa | ~3-4 (estimated for the carboxylic acid) | The acidity of the carboxylic acid group will influence its ionization state in protic solvents, though this is more critical in aqueous or mixed aqueous-organic systems. |

The Theoretical Basis of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to be spontaneous, ΔG must be negative. This is influenced by the enthalpy (ΔH) and entropy (ΔS) of the solution. The fundamental principle of "like dissolves like" is a useful heuristic that is grounded in the nature of intermolecular forces.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. This compound, with its carboxylic acid and amide groups, is expected to form strong hydrogen bonds with these solvents, leading to favorable solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack acidic protons. They are effective at solvating polar molecules and can accept hydrogen bonds. Good solubility is anticipated in these solvents due to dipole-dipole interactions and hydrogen bonding with the compound's donor groups.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Due to the high polarity of this compound, its solubility in nonpolar solvents is expected to be limited. The energy required to break the strong solute-solute interactions in the crystal lattice is not sufficiently compensated by the weak solute-solvent interactions.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the isothermal shake-flask method.[3] It is a robust and reliable technique that measures the thermodynamic solubility of a compound at a given temperature.

Protocol: Isothermal Shake-Flask Solubility Determination

-

Preparation:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature water bath or incubator with agitation (e.g., an orbital shaker). A typical temperature for initial screening is 25°C.

-

Agitate the samples for a predetermined period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to measure the concentration at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).[4][5]

-

-

Sample Separation:

-

Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution. This is typically done by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a syringe filter (e.g., 0.45 µm PTFE for organic solvents).

-

-

Quantification:

-

The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

A calibration curve must be prepared using standard solutions of the compound in the same solvent to ensure accurate quantification.

-

-

Data Reporting:

-

Solubility is typically reported in units of mg/mL or g/L.

-

Experimental Workflow Diagram

Caption: Workflow for the isothermal shake-flask solubility determination method.

Key Factors Influencing Solubility

Temperature

For most solid organic compounds, solubility increases with increasing temperature.[6] This endothermic dissolution process can be described by the van't Hoff equation.[7] The temperature dependence of solubility is a critical parameter for designing crystallization and purification processes. A study of 50 organic compounds in water showed that the solubility often increases exponentially with temperature.[8][9]

Solvent Selection

The choice of solvent is the most significant factor affecting solubility. A systematic approach to solvent screening is recommended.

| Solvent Class | Examples | Predicted Solubility of this compound | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions between the solvent and the solute's carboxylic acid and amide groups. |

| Polar Aprotic | DMSO, DMF, Acetone, THF | High to Moderate | Good dipole-dipole interactions and hydrogen bond acceptance by the solvent. |

| Nonpolar Aromatic | Toluene, Benzene | Low | Some solubility may be observed due to π-π stacking interactions with the benzene ring, but the polar functional groups will limit overall solubility. |

| Nonpolar Aliphatic | Hexane, Heptane | Very Low | Weak van der Waals forces are insufficient to overcome the strong solute-solute interactions in the crystal lattice. |

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure.[10] Different polymorphs of the same compound can have significantly different physical properties, including melting point, stability, and, crucially, solubility.[10] The most stable polymorph will generally have the lowest solubility. It is imperative in pharmaceutical development to identify and characterize all possible polymorphs of an active pharmaceutical ingredient (API), as an unexpected conversion to a less soluble form can have profound effects on bioavailability. Benzoic acid and its derivatives are known to exhibit polymorphism.[11] Therefore, when determining the solubility of this compound, it is essential to characterize the solid phase before and after the experiment (e.g., using PXRD or DSC) to ensure that no polymorphic transformation has occurred.

Predictive Approaches to Solubility

In the early stages of development, before sufficient material is available for extensive experimental work, computational models can provide valuable estimates of solubility.

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use molecular descriptors to correlate the chemical structure with solubility. Machine learning approaches are increasingly being used to develop more accurate QSPR models.[12]

-

Thermodynamic Models: Approaches like COSMO-RS (Conductor-like Screening Model for Real Solvents) can predict solubility based on quantum chemical calculations of the molecular surface polarity.[13] These models can be particularly useful for screening a wide range of solvents computationally before committing to experimental work.

The diagram below illustrates the conceptual relationship between the compound's properties, solvent characteristics, and the resulting solubility, which can be investigated through both experimental and predictive methods.

Caption: Interplay of solute and solvent properties influencing solubility.

Conclusion

While direct, published solubility data for this compound is scarce, a comprehensive understanding of its solubility in various organic solvents can be achieved through a systematic approach. By analyzing its physicochemical properties, applying the theoretical principles of dissolution, and employing robust experimental methods like the isothermal shake-flask technique, researchers can generate the critical data needed for process development and formulation. Consideration of factors such as temperature and solid-state form (polymorphism) is essential for ensuring the accuracy and relevance of these findings.

References

- Palmer, D. S., et al. (2021). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Rahimpour, M. R., & Taghikhani, V. (2009). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- Ibrahim, E., et al. (2025). Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.

- Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Chemistry LibreTexts. (2022). Effects of Temperature and Pressure on Solubility.

- Black, S. N. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. American Chemical Society.

- BioAssay Systems. Solubility Testing – Shake Flask Method.

- PubChem. 2-Acetamido-4-fluorobenzoic acid.

- YouTube. (2020). Solubility 3 Temperature dependence of aqueous solubility.

- National Center for Biotechnology Information. (2019). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES).

- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- National Center for Biotechnology Information. (2023). Biochemistry, Dissolution and Solubility. StatPearls.

- PubMed. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation.

- ResearchGate. (2020). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents.

- CrystEngComm (RSC Publishing). Conformational polymorphism of the molecular complex of 3-fluorobenzoic acid with 4-acetylpyridine.

- ChemBK. 3-Fluorobenzoic acid.

- CrystEngComm (RSC Publishing). Polymorphism in p-aminobenzoic acid.

- National Center for Biotechnology Information. (2021). Conformational polymorphism of 3-(azidomethyl)benzoic acid. PMC.

- ResearchGate. (2018). The solubility of benzoic acid in seven solvents.

- IUPAC-NIST Solubility Data Series. (2013). Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Well-Defined Binary and Ternary Organic Solvent Mixtures.

- PubChem. 3-Fluorobenzoic Acid.

- Scribd. (2015). Solubility of Benzoic Acid in Organic Solvents.

Sources

- 1. 2-Acetamido-4-fluorobenzoic acid | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. enamine.net [enamine.net]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Conformational polymorphism of 3-(azidomethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polymorphism in p-aminobenzoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - PMC [pmc.ncbi.nlm.nih.gov]

Potential applications of 2-Acetamido-3-fluorobenzoic acid in medicinal chemistry

An In-depth Technical Guide

Topic: A Strategic Analysis of 2-Acetamido-3-fluorobenzoic Acid: A Versatile Scaffold for Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a synthetically accessible, fluorinated anthranilic acid derivative. While direct literature on its biological applications is nascent, its structural motifs—a reactive carboxylic acid, a modifiable acetamido group, and a strategically placed fluorine atom—position it as a highly valuable starting material for modern drug discovery. This guide provides a strategic analysis of its potential, drawing insights from the well-established medicinal chemistry of its precursors and structural analogs. We will explore its synthesis, physicochemical properties, and project its potential applications in key therapeutic areas, including anti-inflammatory, antithrombotic, and oncological drug development. This document serves as a technical prospectus for researchers looking to leverage this promising scaffold in their discovery pipelines.

The Strategic Value of Fluorinated Anthranilic Acids in Drug Design

The anthranilic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs. Its derivatives, such as the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), demonstrate the therapeutic relevance of this structural framework. The introduction of fluorine into small molecule drug candidates is a widely employed strategy to enhance pharmacological properties. Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins.

This compound combines these features into a single, versatile building block. Its precursor, 2-amino-3-fluorobenzoic acid, is a known intermediate in the synthesis of potent therapeutic agents, including the anti-inflammatory drug Etodolac and the thromboxane receptor antagonist L-670,596.[1] This established synthetic heritage underscores the tractability and potential of its derivatives. The pre-installed acetamido group offers a point of stability and a vector for further chemical modification, distinguishing it from the parent amino acid.

Physicochemical Profile and Synthetic Accessibility

A thorough understanding of a scaffold's properties is foundational to any drug discovery program. Below is a summary of the key physicochemical characteristics of this compound.

| Property | Value | Source |

| CAS Number | 550346-18-4 | [2][][4] |

| Molecular Formula | C₉H₈FNO₃ | [5][6][7] |

| Molecular Weight | 197.16 g/mol | [5][6] |

| Category | Fluorinated Building Block, Carboxylic Acid, Amide | [2] |

Synthetic Workflow

The most direct route to this compound is through the acetylation of its corresponding amine, 2-Amino-3-fluorobenzoic acid. This reaction is typically high-yielding and straightforward, making the target compound readily accessible for library synthesis.

Caption: A typical drug discovery workflow.

Kinase Inhibitors in Oncology

The aminobenzoic acid framework is a common feature in many ATP-competitive kinase inhibitors, where it often forms critical hydrogen bond interactions with the hinge region of the kinase domain.

-

Causality: The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability. The rest of the scaffold can be elaborated with pharmacophoric groups to target specific kinases implicated in cancer. Structure-activity relationship studies on tricyclic benzoic acid inhibitors of the FTO demethylase have shown that halogen atoms are critical for potent binding and anti-leukemia effects, highlighting the value of halogenated benzoic acids in oncology. [8]* Target Product Profile: The goal would be to develop a potent and selective kinase inhibitor. A target profile might look as follows:

| Parameter | Target Value |

| Target Kinase IC₅₀ | < 100 nM |

| Selectivity | > 100-fold vs. off-target kinases |

| Cellular Potency (EC₅₀) | < 500 nM |

| Oral Bioavailability (F%) | > 30% |

Antimicrobial Agents

Fluorine-containing compounds, particularly fluoroquinolones, have a long history of success as antibacterial agents. Studies on various fluorobenzoic acid amides have demonstrated their potential as antimicrobial agents against both gram-positive and gram-negative bacteria. [9][10]

-

Causality: The fluorobenzoic acid core can be derivatized to interfere with essential bacterial processes. For example, derivatives could be designed to inhibit enzymes like DNA gyrase, a validated antibacterial target.

-

Strategic Advantage: The 2-acetamido-3-fluoro substitution pattern offers a unique electronic and steric profile compared to more common 4-fluoro analogs, potentially leading to novel mechanisms of action or improved activity against resistant strains.

Key Experimental Protocols

To facilitate the exploration of this scaffold, we provide foundational, validated protocols.

Detailed Protocol: Synthesis of this compound

This protocol describes the N-acetylation of 2-amino-3-fluorobenzoic acid.

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 2-amino-3-fluorobenzoic acid in a suitable solvent (e.g., glacial acetic acid or tetrahydrofuran).

-

Reagent Addition: Add 1.2 equivalents of acetic anhydride to the solution. If a non-acidic solvent is used, add a catalytic amount (0.1 equivalents) of pyridine.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of cold water. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the collected solid or the organic extract with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a solid.

General Protocol: Amide Library Synthesis via HATU Coupling

This protocol outlines a reliable method for coupling the carboxylic acid with a diverse set of amines to generate a screening library.

-

Activation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq). Stir at room temperature for 15-20 minutes.

-

Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the activated mixture.

-

Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor completion by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude amide product via flash column chromatography on silica gel.

Conclusion and Future Outlook

This compound represents a scaffold of significant untapped potential. While direct biological data is limited, its chemical lineage to established therapeutic agents and the strategic incorporation of fluorine make it a compelling starting point for drug discovery. Its straightforward synthesis allows for rapid and diverse library generation. Researchers in anti-inflammatory, oncology, and antimicrobial fields can leverage this building block to explore novel chemical space and develop next-generation therapeutics. The strategic insights and protocols provided in this guide are intended to catalyze such efforts, paving the way for new discoveries grounded in sound medicinal chemistry principles.

References

- 2-Acetamido-4-fluorobenzoic acid | C9H8FNO3 | CID 2735826. PubChem.

- 4-Acetamido-3-fluorobenzoic acid | C9H8FNO3 | CID 19434988. PubChem.

- 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Organic Syntheses.

- 2-Acetamido-6-fluorobenzoic acid | C9H8FNO3 | CID 2798306. PubChem.

- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.

- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc.

- Synthesis and antimicrobial activity of fluorobenzoic acid amides. ResearchGate.

- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate.

- 2-Amino-6-bromo-3-fluorobenzoic acid | C7H5BrFNO2 | CID 43555852. PubChem.

- Tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents for Alzheimer's disease treatment. PubMed.

- Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. ResearchGate.

- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI.

- Novel Prodrugs of Alkylating Agents Derived from 2-Fluoro- and 3-Fluorobenzoic Acids for Antibody-Directed Enzyme Prodrug Therapy. Journal of Medicinal Chemistry.

- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones | Request PDF. ResearchGate.

- 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968. PubChem.

- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI.

- 3-Fluorobenzoic acid. Wikipedia.

- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 550346-18-4|this compound|BLD Pharm [bldpharm.com]

- 4. 错误页 [amp.chemicalbook.com]

- 5. 2-Acetamido-4-fluorobenzoic acid | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Acetamido-3-fluorobenzoic acid | C9H8FNO3 | CID 19434988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Acetamido-6-fluorobenzoic acid | C9H8FNO3 | CID 2798306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Strategic Utility of 2-Acetamido-3-fluorobenzoic Acid in Contemporary Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetamido-3-fluorobenzoic acid has emerged as a pivotal building block in the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. The strategic placement of the fluorine atom at the 3-position, combined with the ortho-acetamido and carboxylic acid functionalities, imparts a unique combination of steric and electronic properties. This guide provides an in-depth exploration of the synthesis, physicochemical characteristics, reactivity profile, and diverse applications of this versatile molecule. Authored from the perspective of a senior application scientist, this document aims to bridge theoretical knowledge with practical, field-proven insights, offering researchers a comprehensive resource to effectively harness the synthetic potential of this compound. Detailed experimental protocols, data-driven analysis, and mechanistic considerations are presented to empower scientists in their pursuit of novel molecular entities.

Introduction: The Fluorine Advantage in a Pre-functionalized Scaffold

The introduction of fluorine into organic molecules is a well-established strategy for modulating a compound's physicochemical and pharmacological properties. The fluorine atom, being the most electronegative element, can profoundly influence a molecule's acidity, basicity, lipophilicity, metabolic stability, and binding interactions. When incorporated into a pre-functionalized aromatic scaffold like this compound, these effects are amplified, offering a powerful tool for fine-tuning molecular properties.

The anthranilic acid core provides a versatile platform for the construction of a wide array of heterocyclic systems, which are prevalent in many biologically active compounds. The acetamido group not only serves as a protecting group for the amine but also influences the reactivity of the neighboring carboxylic acid and the aromatic ring through steric and electronic effects. The fluorine atom at the 3-position further modulates the electronic landscape of the ring, enhancing the acidity of the carboxylic acid and influencing the regioselectivity of subsequent transformations. This unique combination of functionalities makes this compound a highly sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Synthesis and Purification

The most common and practical laboratory synthesis of this compound involves a two-step sequence starting from the commercially available 2-amino-3-fluorobenzoic acid.

Synthesis of the Precursor: 2-Amino-3-fluorobenzoic Acid

While commercially available, 2-amino-3-fluorobenzoic acid can also be synthesized in the laboratory through multi-step procedures, often starting from 2-fluoroaniline. A common route involves the formation of 7-fluoroisatin, followed by oxidative cleavage.[1]

Experimental Protocol: Synthesis of 2-Amino-3-fluorobenzoic Acid from 7-Fluoroisatin

-

Step 1: Oxidative Cleavage of 7-Fluoroisatin.

-

In a 500-mL three-necked round-bottomed flask equipped with an addition funnel and a thermometer, charge 15.0 g (0.09 mol) of 7-fluoroisatin and 200 mL of 1 M aqueous sodium hydroxide solution.

-

Add 22 mL of 30% hydrogen peroxide solution (0.20 mol) dropwise over 45 minutes, maintaining the temperature between 30-40 °C.

-

After the addition is complete, stir the mixture for 1.5 hours.

-

Carefully add 3 M hydrochloric acid to the pale orange, clear reaction mixture until a pH of approximately 7.5 is reached.

-

Continue acidification to pH 4-5, at which point the solution will become cloudy. Finally, adjust the pH to 1 to precipitate the product.

-

Stir the suspension for one hour, then collect the precipitate by filtration and dry over P₄O₁₀ to yield 2-amino-3-fluorobenzoic acid as a beige solid (84-96% yield).

-

Acetylation of 2-Amino-3-fluorobenzoic Acid

The acetylation of the amino group is a straightforward and high-yielding transformation, typically achieved using acetic anhydride. The reaction can be performed under aqueous basic conditions or in an aprotic solvent.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

2-Amino-3-fluorobenzoic acid

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent)

-

Water

-

Ice

-

-

Procedure:

-

Suspend 2-amino-3-fluorobenzoic acid (1 equivalent) in water or a mixture of water and a co-solvent like glacial acetic acid.

-

Cool the suspension in an ice bath with stirring.

-

Slowly add acetic anhydride (1.1 to 1.5 equivalents) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The product will precipitate out of the solution. If precipitation is slow, the mixture can be cooled in an ice bath.

-

Collect the white to off-white solid by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove any remaining acetic acid and anhydride.

-

Dry the product under vacuum to afford this compound in high purity and yield.

-

-

Causality Behind Experimental Choices:

-

The use of an excess of acetic anhydride ensures the complete conversion of the starting material.

-

Performing the reaction at a low temperature initially helps to control the exothermicity of the acylation reaction.

-

Washing with cold water is crucial to remove water-soluble impurities without significantly dissolving the product.

-

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are essential for its characterization and for monitoring its reactions.

| Property | Value | Reference/Source |

| CAS Number | 550346-18-4 | [2][3][4][5][6] |

| Molecular Formula | C₉H₈FNO₃ | [2][3][4] |

| Molecular Weight | 197.16 g/mol | [3][4] |

| Appearance | White to off-white solid | |

| Melting Point | Data not consistently available | |

| pKa (Predicted) | ~3.5 | (Estimated based on substituted benzoic acids) |

| Solubility | Soluble in polar organic solvents | [4] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the acetamido methyl group, and the amide and carboxylic acid protons. The coupling patterns of the aromatic protons will be influenced by the fluorine atom.

-

¹³C NMR: The carbon NMR will show distinct resonances for the nine carbon atoms, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant.

-

FT-IR (cm⁻¹): Key vibrational bands are expected for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the N-H stretch of the amide (~3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C=O stretch of the amide (amide I band, ~1680 cm⁻¹), and the N-H bend of the amide (amide II band, ~1550 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 197, along with characteristic fragmentation patterns.

Reactivity Profile: A Trifunctional Handle for Synthesis

This compound offers three primary sites for chemical modification: the carboxylic acid, the acetamido group, and the aromatic ring. The interplay of the substituents dictates the reactivity at each site.

Reactions at the Carboxylic Acid Group